molecular formula C21H36O3 B1248174 Plakortone C

Plakortone C

Cat. No.: B1248174
M. Wt: 336.5 g/mol
InChI Key: KYRQYILNTDFRHT-NYGPDYPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakortone C is a novel bicyclic lactone compound originally isolated from Caribbean marine sponges of the genus Plakortis . It belongs to the plakortone series of secondary metabolites, which are characterized by a sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one furanolactone core structure . This defining molecular framework is of significant interest in synthetic organic chemistry, with several total syntheses reported to establish its absolute stereochemistry, which has been determined as (3S,4S,6S,10R,11E) for related compounds in the series . The primary research value of this compound and its analogs lies in their potent bioactivity. Plakortones were first identified as a novel class of activators of the cardiac sarcoplasmic reticulum (SR) Ca2+-pumping ATPase (SERCA), showing activity at micromolar concentrations . This mechanism is critical in regulating cardiac muscle contraction and relaxation, making such compounds valuable tools for studying cardiovascular physiology and potential therapeutic interventions. Marine-derived polyketides like this compound are also routinely screened for a range of other biological activities. While specific assay data for this compound is limited in public literature, related plakortones and structural analogs from marine sponges have demonstrated promising in vitro antimicrobial, anticancer, and antimalarial properties in various studies . The compound continues to be a subject of interest in natural product chemistry and medicinal chemistry research for its unique structure and potential as a biochemical probe. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(3aS,5S,6aS)-5,6a-diethyl-5-[(E)-4-ethyl-2-methyloct-5-enyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one

InChI

InChI=1S/C21H36O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h10-11,16-18H,6-9,12-15H2,1-5H3/b11-10+/t16?,17?,18-,20-,21-/m0/s1

InChI Key

KYRQYILNTDFRHT-NYGPDYPASA-N

Isomeric SMILES

CC/C=C/C(CC)CC(C)C[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC

Canonical SMILES

CCC=CC(CC)CC(C)CC1(CC2(C(O1)CC(=O)O2)CC)CC

Synonyms

plakortone C

Origin of Product

United States

Isolation and Source Organism Taxonomy of Plakortone C

Historical Overview of Plakortone C Isolation

The plakortones are a series of biologically active furanolactones that were first identified from Caribbean sponges of the genus Plakortis. nih.govuq.edu.au The initial research into these compounds led to the isolation of Plakortones A through D from the marine sponge Plakortis halichondrioides. nih.govuq.edu.au Subsequently, Plakortones B through F were isolated from a closely related species, Plakortis simplex. nih.govuq.edu.au

This compound is specifically one of the furanolactones originally obtained from P. halichondrioides. nih.gov The defining structural feature of the plakortone family, including this compound, is a sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one moiety, which forms the core of the molecule. nih.govuq.edu.auresearchgate.net The isolation and structural elucidation of these compounds were significant milestones in marine natural product chemistry, revealing a new class of complex polyketides. clockss.org

Table 1: Initial Isolation of Plakortone Series A-F
CompoundSource OrganismGeographic Origin
Plakortone APlakortis halichondrioidesCaribbean Sea
Plakortone BPlakortis halichondrioides & Plakortis simplexCaribbean Sea
This compound Plakortis halichondrioides Caribbean Sea
Plakortone DPlakortis halichondrioidesCaribbean Sea
Plakortone EPlakortis simplexCaribbean Sea
Plakortone FPlakortis simplexCaribbean Sea

Taxonomic Identification and Ecological Niche of Producer Organisms

The production of this compound and its analogues is primarily associated with sponges of the genus Plakortis, which belong to the family Plakinidae. clockss.org These sponges are a prolific source of structurally diverse and pharmacologically active polyketides. clockss.orgnih.gov

Plakortis halichondrioides

Plakortis halichondrioides is the primary source from which this compound was first isolated. nih.govuq.edu.au

Taxonomy : This marine sponge is classified within the animal kingdom as follows:

Phylum: Porifera

Class: Homoscleromorpha

Order: Homosclerophorida

Family: Plakinidae

Genus: Plakortis

Species: halichondrioides marinespecies.orgnih.govmyspecies.info

Ecological Niche : Plakortis halichondrioides is predominantly found in the Caribbean Sea. marinespecies.orgreefguide.org It typically inhabits marine environments such as coral reefs, often at considerable depths. For instance, specimens yielding plakortone-related polyketides have been collected from depths of 91.4 meters. mdpi.com This species is known to be a "high microbial abundance" (HMA) sponge, hosting a significant community of endosymbiotic microorganisms within its extracellular matrix, which may play a role in the biosynthesis of its complex secondary metabolites. nih.gov

Plakortis simplex

While this compound was originally sourced from P. halichondrioides, the closely related species Plakortis simplex is a known producer of other plakortones, including B, D, E, and F. nih.govuq.edu.au

Taxonomy : The taxonomic classification of Plakortis simplex is as follows:

Phylum: Porifera

Class: Homoscleromorpha

Order: Homosclerophorida

Family: Plakinidae

Genus: Plakortis

Species: simplex gbif.org

Ecological Niche : Plakortis simplex shares a similar geographical distribution with P. halichondrioides, being found in the Caribbean. nih.govuq.edu.au However, its range also extends to the Mediterranean Sea and the Northeast Atlantic. marinespecies.org This species is a rich source of polyketide endoperoxides and has been extensively studied for its diverse chemical profile. mdpi.com The sponge's ability to produce a wide array of plakortone analogues highlights the biosynthetic versatility within the Plakortis genus. jst.go.jp

Other Marine Sponge Genera Associated with Plakortone Analogues

The family Plakinidae is renowned for being a prolific source of secondary metabolites with wide-ranging structural diversity. researchgate.net Besides the Plakortis genus, other related genera are known to produce structurally similar polyketide compounds, including cyclic peroxides and lactones.

Plakinastrella : Sponges of the genus Plakinastrella, also belonging to the family Plakinidae, are known to produce cyclic peroxide metabolites that are structurally related to the plakortones. clockss.orgresearchgate.netuq.edu.au For example, various new cyclic peroxides have been isolated from Plakinastrella species collected in the Philippines. nih.gov The chemical similarities suggest a shared or convergent biosynthetic capability within the Plakinidae family. mdpi.comresearchgate.net

Advanced Isolation Methodologies for this compound

The isolation of this compound and its analogues from sponge biomass requires a multi-step process involving extraction and chromatographic purification. These methods are designed to separate the desired lipophilic compounds from a complex mixture of other natural products.

The general workflow begins with the extraction of the sponge material, which is often freeze-dried to remove water. mdpi.com A common method involves extraction with a mixture of organic solvents, such as dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). mdpi.com Another approach uses chloroform (B151607) (CHCl₃) and methanol, followed by a liquid-liquid partition against water and various organic solvents like n-hexane and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity. mdpi.com

Following the initial extraction, the crude extract is subjected to various chromatographic techniques for purification.

Flash Chromatography (FC) : The crude extract is often first separated using flash chromatography on a solid phase, such as C-18 silica (B1680970) gel, which separates compounds based on their hydrophobicity. mdpi.com

High-Performance Liquid Chromatography (HPLC) : For final purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. mdpi.com This high-resolution technique allows for the separation of structurally similar compounds, yielding pure this compound.

Modern advancements in natural product isolation, such as Medium-Pressure Liquid Chromatography (MPLC) and various forced-flow planar chromatography methods, are also utilized to improve the efficiency and yield of the purification process. frontiersin.org

Table 2: Common Techniques in Plakortone Isolation
StepTechniquePurpose
1. PreparationLyophilization (Freeze-Drying)Remove water from sponge tissue.
2. ExtractionSolvent Extraction (e.g., CH₂Cl₂/MeOH)Isolate lipophilic compounds from biomass.
3. FractionationLiquid-Liquid PartitioningSeparate crude extract into fractions of differing polarity.
4. Initial PurificationFlash Chromatography (e.g., C-18)Gross separation of compounds.
5. Final PurificationReverse-Phase HPLC (RP-HPLC)High-resolution separation to yield pure compounds.

Advanced Spectroscopic Analysis and Stereochemical Elucidation of Plakortone C

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the planar structure and relative stereochemistry of complex organic molecules like Plakortone C. Through a combination of one- and two-dimensional experiments, chemists can piece together the molecular framework atom by atom.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings through chemical shifts (δ), while the integration of signals corresponds to the number of protons of each type. Spin-spin coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, aiding in conformational analysis.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their functional type (e.g., carbonyl, olefinic, aliphatic).

For this compound, the total synthesis and subsequent spectroscopic analysis definitively established its structure. acs.org The reported ¹H and ¹³C NMR data for the synthetic material were identical to those of the natural product. acs.org The full experimental spectra and data lists are available in the supporting information of the primary literature describing its synthesis. acs.org A representative summary of the expected NMR signals for the core structure and side chain is presented below.

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound
PositionExpected ¹³C Chemical Shift (δc, ppm)Expected ¹H Chemical Shift (δH, ppm)Multiplicity
1~175--
3~85~4.5-5.0m
4~45~2.5-3.0m
5~95~4.0-4.5m
7~125-135~5.0-5.5m
8~125-135~5.0-5.5m
Side Chain CH₃~10-20~0.8-1.0t
Side Chain CH₂~20-40~1.2-1.6m
Side Chain CH~30-50~1.5-2.0m

Note: This table is illustrative, based on typical chemical shifts for similar structures. The definitive data are provided in the supporting information of the total synthesis publication. acs.org

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle of this compound by revealing correlations between nuclei. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to trace out the connectivity of proton networks, such as the contiguous methine and methylene (B1212753) groups within the aliphatic side chain and the bicyclic lactone core. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons, providing an unambiguous assignment of which proton signal corresponds to which carbon signal. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). It is critical for connecting the spin systems established by COSY. For this compound, HMBC correlations would be used to link the aliphatic side chain to the furanolactone core and to establish the positions of quaternary carbons and the lactone carbonyl. mdpi.comnih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry of the molecule. mdpi.com For the highly congested 2,6-dioxabicyclo[3.3.0]octan-3-one core of this compound, key NOE correlations between specific protons confirm their relative orientation (i.e., whether they are on the same or opposite faces of the ring system). rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is a crucial analytical technique for determining the precise elemental composition of a molecule. mdpi.comnih.govmdpi.com HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺), often to within a few parts per million of the theoretical mass. mdpi.comjst.go.jp This accuracy allows for the unambiguous determination of the molecular formula of this compound, which is a prerequisite for complete structural elucidation. researchgate.net Analysis of the fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the proposed structure.

Chiroptical Methods for Absolute Stereochemical Determination

While NMR methods can define the relative arrangement of atoms, determining the absolute configuration of a chiral molecule requires specialized chiroptical techniques or chemical correlation methods.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govull.es The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. For complex polyketides like the plakortones, experimental ECD spectra are often compared with spectra predicted by quantum mechanical calculations, such as time-dependent density functional theory (TDDFT), for different possible stereoisomers. jst.go.jpresearchgate.net A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. jst.go.jp This approach has been successfully applied to determine the absolute configuration of stereocenters in related compounds like Plakortone Q. jst.go.jp

Mosher's method is a chemical derivatization technique used to determine the absolute configuration of secondary alcohols. The alcohol is esterified with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Subsequent analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute stereochemistry at the alcohol-bearing carbon. rsc.orgjst.go.jp This method has been widely used to assign stereocenters within the plakortone family and related marine natural products. mdpi.comrsc.org

For this compound specifically, the absolute stereochemistry was definitively established via an enantioselective total synthesis. acs.org The synthesis commenced from a commercially available starting material of known absolute configuration, (R)-(+)-3-hydroxy-2-methylpropionate. acs.org The stereochemistry of this initial building block was carried through the synthetic sequence to produce a single enantiomer of the final product. The synthetic this compound was found to be identical to the natural compound, thereby unequivocally establishing the absolute configuration of all stereocenters in the natural product. acs.org

Comparison with Chiroptical Data of Synthetic Analogs and Known Natural Products

The definitive assignment of this compound's absolute configuration was solidified through the comparison of its chiroptical properties with those of its synthetically derived counterparts. The total synthesis of this compound enabled a direct comparison of the optical rotation value ([α]D) between the natural and the synthetic product. researchgate.netjst.go.jp This comparison is a classical and powerful method for confirming the absolute stereochemistry of a chiral molecule.

In the broader context of the plakortone family, chiroptical methods, including Electronic Circular Dichroism (ECD) calculations, are frequently employed. researchgate.net For related marine polyketides, quantum mechanical calculation of ECD spectra for different potential stereoisomers and their comparison with the experimental spectrum of the natural product has proven to be a reliable tool for assigning absolute configurations. nih.govresearchgate.net This approach, alongside comparisons of optical rotation values with known analogs, provides a crucial layer of evidence in the complex process of stereochemical elucidation. researchgate.net For instance, the synthesis of both the (8S) and (8R) stereoisomers of the related Plakortone Q and the subsequent comparison of their spectral data, including optical rotation, with the natural product definitively established the S-configuration at the C-8 position. jst.go.jp

Computational Chemistry Approaches to Structural and Stereochemical Assignment

Computational chemistry has become an indispensable tool for the structural and stereochemical determination of complex natural products like this compound, particularly when traditional spectroscopic methods alone are insufficient to resolve ambiguities in its flexible structure. collectionscanada.gc.caresearchgate.net

Density Functional Theory (DFT) Calculations for NMR Chemical Shifts

To overcome the limitations of experimental NMR data in distinguishing between possible diastereomers of this compound, researchers employ quantum mechanical calculations to predict the NMR chemical shifts for each potential structure. nih.govdntb.gov.ua Density Functional Theory (DFT) is the most common and reliable method for this purpose. rsc.org The process involves using the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide accurate calculations of nuclear magnetic shielding constants. imist.maajol.info

First, a conformational search is performed for each possible stereoisomer to identify all low-energy conformers. researchgate.net The NMR chemical shifts (¹H and ¹³C) are then calculated for each conformer, and a Boltzmann-averaged chemical shift is computed for each isomer based on the relative energies of the conformers. researchgate.net These calculated shifts are then compared against the experimental NMR data obtained from the natural sample. The accuracy of the match is often quantified by calculating the Mean Absolute Error (MAE) between the theoretical and experimental values. nih.gov The isomer with the lowest MAE is considered the most probable structure. nih.govresearchgate.net This combined approach of experimental NMR and DFT calculations provides a robust method for assigning the relative configuration of complex molecules. researchgate.net

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Plakortone Stereoisomer

Note: Data is representative and modeled after typical results presented in the literature for plakortone-type structures. MAE (Mean Absolute Error) is the average of the absolute differences (|Δδ|).

DP4+ Probability Analysis for Stereochemical Validation

To provide a more statistically rigorous assignment, the DP4+ probability analysis is often applied. uca.edu.ar This method uses the differences between the experimental NMR data and the DFT-calculated NMR data (for both ¹H and ¹³C) for all possible stereoisomers. nih.gov It then employs Bayesian statistics to calculate the probability of each candidate structure being the correct one. researchgate.net

The DP4+ method has proven to be a powerful tool, as it synergistically combines data from both proton and carbon nuclei, which enhances its predictive power and allows for a more confident structural assignment, even when individual MAE values might be ambiguous. nih.govuca.edu.ar An analysis yielding a high DP4+ probability (typically >95%) for a single stereoisomer is considered a high-confidence assignment of the relative stereochemistry. researchgate.net This approach has been successfully used to elucidate the structures of numerous complex natural products, including members of the plakortone family. researchgate.netnih.gov

Table 2: Example DP4+ Probability Analysis for this compound Isomers

Candidate Isomer¹H MAE (ppm)¹³C MAE (ppm)DP4+ Probability (%)
Isomer A0.152.112.5
Isomer B0.091.5597.1
Isomer C0.212.540.2
Isomer D0.182.300.2

Note: This table is a hypothetical representation based on published DP4+ analyses for related compounds, illustrating how the method clearly identifies the most probable stereoisomer (Isomer B in this case).

Molecular Modeling Studies for Conformational Analysis

The accuracy of DFT-calculated NMR shifts and subsequent DP4+ analysis is highly dependent on correctly identifying the conformational preferences of the molecule in solution. researchgate.netmdpi.com this compound possesses a flexible alkyl side chain, which can adopt numerous spatial arrangements (conformations). collectionscanada.gc.ca Molecular modeling is used to systematically explore the conformational space of each potential stereoisomer to identify the most stable, low-energy conformations. slideshare.netflashcards.world

Techniques such as Monte Carlo energy minimizations or molecular dynamics (MD) simulations are employed to generate a wide range of possible conformations. mdpi.com The resulting conformers are then filtered based on their relative energies, and only the low-energy structures that would be significantly populated at room temperature are used for the subsequent quantum mechanical calculations of NMR parameters. researchgate.netnih.gov This conformational analysis is a critical preliminary step, as using a single, arbitrary conformation would lead to inaccurate calculated NMR shifts and potentially an incorrect stereochemical assignment. researchgate.net

Biosynthetic Hypotheses and Mechanistic Pathways of Plakortone C

Polyketide Origin of Plakortone C

This compound is recognized as a secondary metabolite of polyketide origin, a class of natural products synthesized by the successive condensation of acetyl-CoA and its derivatives. researchgate.netnih.govnih.gov These compounds are found in marine sponges of the genus Plakortis and Plakinastrella. nih.govacs.orgscilit.com The biosynthesis of the carbon skeleton is believed to involve the assembly of acetate (B1210297), propionate, and butyrate (B1204436) units via a polyketide synthase (PKS) pathway. nih.gov This origin is shared by a diverse array of related metabolites isolated from these sponges, including other plakortones, plakortolides, and simplactones, indicating a common biosynthetic foundation for this family of natural products. researchgate.netfigshare.comacs.org The identification of numerous structural analogues from the same biological sources further supports the concept of a divergent polyketide biosynthetic pathway responsible for their chemical diversity. nih.govfigshare.com

Proposed Biosynthetic Intermediates and Enzyme-Catalyzed Transformations

The formation of the unique 2,6-dioxabicyclo[3.3.0]octan-3-one core of this compound is not straightforward and is hypothesized to involve several key intermediates and enzymatic steps. The biogenesis is thought to be intrinsically linked to that of the co-occurring cyclic peroxide-containing plakortolides.

A central hypothesis for the biosynthesis of the plakortolide family, the presumed precursors to plakortones, involves the cyclization of a linear polyketide chain. scilit.comnih.gov It is plausibly suggested that this process begins with the stereospecific enzymatic introduction of a hydroperoxy group into a polyketide-derived fatty acid precursor. scilit.comnih.govacs.org This step leads to the formation of a key 6-hydroperoxydienoic acid intermediate. scilit.comnih.gov The stereochemistry of isolated plakortolides, which often occur as diastereomeric pairs differing in configuration at the C-3 and C-4 positions but not at C-6, supports this pathway over a competing hypothesis involving a Diels-Alder cycloaddition of molecular oxygen to a Δ³,⁵-diunsaturated fatty acid precursor. scilit.comnih.govacs.org

Following the formation of the hydroperoxydienoic acid intermediate, an enzyme-catalyzed cyclization is proposed to form the 1,2-dioxane (B1202867) ring system characteristic of the plakortolide family. scilit.comacs.org This cyclization establishes the core peroxide structure that is a crucial branching point in the biosynthesis of various related metabolites. The specific enzymes responsible for this transformation in Plakortis sponges have not yet been fully characterized, but the stereochemical outcomes observed in the natural products provide strong inferential evidence for their involvement.

The conversion of peroxide-containing precursors into the furanolactone structure of plakortones represents a critical post-cyclization modification. It has been proposed that plakortones are derived from seco-plakortolides, which are themselves likely derived from the reductive cleavage of plakortolide endoperoxides. scilit.comacs.org Research has shown that isolated seco-plakortolides can be converted into plakortones under mild laboratory conditions, with full retention of their stereochemical configuration. scilit.comnih.gov This transformation suggests a biosynthetic pathway involving an intramolecular attack by the C-6 hydroxyl group onto an α,β-unsaturated lactone intermediate, which would be formed from the seco-plakortolide precursor. scilit.comnih.govacs.org A specific synthetic study demonstrated the conversion of plakortide E into plakortone B through a reduction of the peroxide to a diol, followed by an oxa-Michael cyclisation and subsequent lactonisation, lending strong support to this proposed biogenetic transformation. rsc.org

Biogenetic Relationships within the Plakortone and Plakortolide Families

The structural similarities and co-occurrence of plakortones, plakortolides, and seco-plakortolides within the same marine sponges strongly imply a close biogenetic relationship. researchgate.netscilit.comnih.gov The current biosynthetic model positions the polyketide-derived linear chain as the initial precursor, which is then transformed into the cyclic peroxide plakortolides. These can then be converted to open-chain seco-plakortolides, which ultimately cyclize to form the stable furanolactone core of the plakortones. scilit.comnih.gov

The observed chemical conversions support this hierarchical relationship. For instance, the mild-condition conversion of seco-plakortolides to plakortones suggests that the latter may even be artifacts of the isolation process in some cases, although their natural occurrence is also well-established. scilit.comnih.govacs.org Furthermore, the structural variety within the plakortone family itself, such as the relationship between this compound and Plakortone F (which is the saturated analogue of this compound), points to late-stage enzymatic modifications like hydrogenation. acs.orgnih.gov This interconnectedness highlights a divergent biosynthetic manifold that allows the sponge to generate a wide array of structurally diverse and biologically active compounds from a common set of polyketide precursors. researchgate.netnih.gov

Chemical Synthesis Strategies for Plakortone C and Analogs

Historical Context and Early Efforts Towards Plakortone Scaffolds

The defining structural feature of the plakortones is a sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one core, often referred to as a furanolactone core. nih.govacs.org Early synthetic endeavors in this area were foundational in establishing reliable methods for constructing this challenging bicyclic system. A significant breakthrough was the development of a palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade. nih.govmdpi-res.com This powerful transformation efficiently assembles the furanolactone core from a suitably functionalized ene-1,3-diol precursor. nih.govacs.org These initial studies laid the groundwork for the total syntheses of various plakortone family members, including Plakortone C. acs.org

Total Synthesis Approaches to this compound

The total synthesis of this compound has been successfully achieved, definitively establishing its constitution and stereochemistry. acs.org A key strategic element in its synthesis is the convergent assembly of the furanolactone core and the side chain.

Stereoselective Construction of the Furanolactone Core

The stereoselective synthesis of the 2,6-dioxabicyclo[3.3.0]octan-3-one core is a critical aspect of the total synthesis of this compound. acs.org The emblematic furanolactone core is a sterically hindered motif that presents a significant synthetic challenge. nih.gov The successful construction of this core with the correct stereochemistry is paramount for achieving the natural product.

Palladium(II)-Mediated Hydroxycyclization-Carbonylation-Lactonization Cascades

A cornerstone of the strategy for synthesizing the plakortone core is a palladium(II)-mediated cascade reaction. nih.govacs.org This elegant sequence involves the hydroxycyclization of an ene-1,3-diol, followed by carbonylation and subsequent lactonization to furnish the desired bicyclic lactone. nih.govacs.orgmdpi-res.com This methodology has proven to be highly effective for accessing the sterically demanding 2,6-dioxabicyclo[3.3.0]octan-3-one system present in the plakortone family. nih.govnih.gov

Synthesis of Key Stereodefined Intermediates

The successful total synthesis of this compound hinges on the preparation of key stereodefined intermediates. acs.org The synthesis of this compound commenced with (R)-(+)-3-hydroxy-2-methylpropionate. acs.org This starting material was converted into a derived iodide, which was then used to alkylate the enolate of a butyramide (B146194) generated from (1S,2S)-(+)-pseudoephedrine. acs.org The resulting primary alcohol was then transformed through standard procedures into a key ene-diol intermediate. acs.org This carefully constructed intermediate possesses the necessary stereochemical information for the subsequent palladium-catalyzed cyclization, which ultimately yields this compound. acs.org

Side Chain Elaboration Methodologies

While the core structure defines the plakortone family, the diversity within this class of natural products arises from the variation in their side chains. The attachment and elaboration of these side chains are crucial steps in their total synthesis. acs.orgnih.gov For the synthesis of Plakortone D, a related analog, a modified Julia coupling was employed to attach the side chain to the lactone core. nih.gov This approach, which involves coupling a lactone aldehyde with a sulfone-activated side chain unit, has demonstrated its utility in constructing the complete carbon skeleton of these complex molecules. acs.orgnih.gov

Synthetic Methodologies for Related Plakortone Analogs (e.g., Plakortone D, F, Q)

The synthetic strategies developed for this compound have been extended to the synthesis of other members of the plakortone family, including Plakortone D, F, and Q. acs.orgjst.go.jp

Plakortone D: The total synthesis of Plakortone D, the most potent activator of SR-Ca2+-pumping ATPase in the series, utilized a stereodefined lactone core derived from the asymmetric dihydroxylation of a protected homoallylic alcohol. nih.govacs.org The side chain was installed via a modified Julia coupling. nih.gov This synthesis not only provided access to this biologically important molecule but also confirmed its absolute stereochemistry. nih.govacs.org

Plakortone F: The synthesis of Plakortone F was elegantly achieved through the very mild hydrogenation of this compound. acs.org This transformation established the structure and absolute stereochemistry of Plakortone F, demonstrating its close structural relationship to this compound. nih.govacs.org

Plakortone Q: The total synthesis of Plakortone Q, a polyketide with a bicyclo[3.3.0]furanolactone core, was accomplished in 24 steps starting from (R)-Roche ester. jst.go.jpnih.gov A key feature of this synthesis is the stereoselective construction of the central tetrahydrofuran (B95107) moiety, which contains four consecutive stereocenters. This was achieved using an Upjohn dihydroxylation of an oxiranyl-substituted alkene and an acid-mediated 5-endo-tet cyclization. jst.go.jp An alternative biomimetic approach involved an acid-mediated tandem 5-endo-tet/5-endo-tet cyclization of a vicinal diepoxide to construct the tetrahydrofuran-γ-lactone motif. rsc.org

Below is a table summarizing the key synthetic methodologies for these Plakortone analogs.

Plakortone AnalogKey Starting MaterialCore Construction MethodSide Chain AttachmentKey Features
Plakortone D Protected homoallylic alcoholAsymmetric dihydroxylation, Pd(II)-mediated cascadeModified Julia couplingConfirmed absolute stereochemistry of the most biologically active member. nih.govacs.orgnih.gov
Plakortone F This compoundHydrogenationN/A (derived from this compound)Structure and stereochemistry established via conversion from this compound. nih.govacs.org
Plakortone Q (R)-Roche esterUpjohn dihydroxylation, 5-endo-tet cyclizationWittig reaction, Grignard reactionStereoselective construction of a tetrahydrofuran with four contiguous stereocenters. jst.go.jparabjchem.org

Asymmetric Dihydroxylation Reactions

Asymmetric dihydroxylation is a powerful strategy for installing vicinal diols with high enantioselectivity, a key step in building the chiral framework of polyketide natural products like this compound. mdpi.com This method, particularly the Sharpless asymmetric dihydroxylation, utilizes osmium tetroxide in the presence of a chiral ligand to stereoselectively add two hydroxyl groups across a double bond. mdpi.com

In the context of synthesizing plakortone analogs, such as Plakortone D, asymmetric dihydroxylation of a protected homoallylic alcohol was a critical step in creating stereodefined lactone cores. acs.org For the synthesis of Plakortone Q, a related marine polyketide, Upjohn dihydroxylation of an oxiranyl-substituted alkene was employed to construct a central tetrahydrofuran moiety with four consecutive stereocenters. nih.govjst.go.jp This highlights the utility of dihydroxylation reactions in establishing the complex stereochemistry inherent to the plakortone family. nih.govjst.go.jp

Reagent/ReactionSubstrate TypeOutcomeReference
Sharpless Asymmetric DihydroxylationProtected homoallylic alcoholStereodefined lactone core for Plakortone D synthesis acs.org
Upjohn DihydroxylationOxiranyl-substituted alkeneStereoselective construction of a central tetrahydrofuran moiety for Plakortone Q synthesis nih.govjst.go.jp

Acid-Mediated Tandem Cyclization Strategies

Acid-mediated tandem cyclization offers an efficient route to construct the bicyclic core of plakortones. This strategy involves a cascade of reactions, often initiated by the protonation of an epoxide or a similar reactive intermediate, leading to the formation of multiple rings in a single synthetic operation.

A notable application of this strategy was in the first total synthesis of Plakortone Q. rsc.org This synthesis featured a key acid-mediated tandem 5-endo-tet/5-endo-tet cyclization of a vicinal diepoxide to construct the characteristic tetrahydrofuran-γ-lactone motif of the plakortone core. rsc.org This biomimetic approach provides a protecting-group-free strategy for the efficient assembly of the complex bicyclo[3.3.0]furanolactone system. rsc.org The successful application of this tandem cyclization underscores its potential for the concise and efficient synthesis of various plakortone analogs. rsc.orgdntb.gov.ua

Kinetic Resolution Approaches for Enantiopure Intermediates

Kinetic resolution is a crucial technique for obtaining enantiopure compounds from a racemic mixture by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. numberanalytics.com This method is particularly valuable in total synthesis for accessing chiral building blocks that are otherwise difficult to prepare. In a kinetic resolution, one enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer, with a maximum theoretical yield of 50% for each. ub.edu A more advanced approach, dynamic kinetic resolution (DKR), allows for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiomer. wikipedia.org

In the synthesis of related bicyclic lactones, a kinetic resolution of (±)-pent-4-ene-1,3-diols was achieved using a palladium(II) acetate (B1210297) catalyst with an enantiopure bis(oxazoline) ligand. mdpi.com This process afforded non-racemic tetrahydrofuro[3,2-b]furan-2(3H)-ones, demonstrating the feasibility of using kinetic resolution to obtain enantiomerically enriched cores relevant to plakortone synthesis. mdpi.com While not explicitly detailed for this compound itself in the provided context, the principle of applying kinetic resolution to create enantiopure intermediates is a well-established and powerful strategy in asymmetric synthesis. numberanalytics.comub.edu

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound and its analogs is fraught with challenges, primarily revolving around the precise control of stereochemistry in a complex polyketide system and the handling of chemically sensitive functional groups.

Stereochemical Control in Complex Polyketide Systems

Achieving the correct stereochemistry across multiple chiral centers is a paramount challenge in the synthesis of polyketides like this compound. The defining 2,6-dioxabicyclo[3.3.0]octan-3-one moiety of the plakortones is sterically congested, demanding highly stereoselective reactions for its construction. acs.orgresearchgate.net

Several innovative strategies have been employed to address this challenge:

Palladium(II)-Mediated Cascade: A palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade of an appropriate ene-1,3-diol has been shown to be an efficient method for accessing the furanolactone core. acs.org In the synthesis of this compound, this protocol, applied to a key enediol, yielded the natural product, thereby confirming its structure and absolute stereochemistry. acs.org

Asymmetric Epoxidation and Dihydroxylation: For the synthesis of Plakortone D, stereodefined lactone cores were generated through the asymmetric dihydroxylation of a protected homoallylic alcohol. acs.org Similarly, the synthesis of Plakortone Q utilized two asymmetric epoxidation reactions to create a vicinal syn-diepoxide with four stereocenters, which then underwent further transformations. jst.go.jp

Substrate Control: In some approaches, the stereochemistry of the starting materials dictates the stereochemical outcome of subsequent reactions. For instance, the synthesis of this compound commenced with (R)-(+)-3-hydroxy-2-methylpropionate to set a key stereocenter early in the sequence. acs.org

Synthetic StrategyKey TransformationApplicationReference
Palladium(II)-Mediated CascadeHydroxycyclization-carbonylation-lactonizationConstruction of the furanolactone core of this compound acs.org
Asymmetric DihydroxylationStereoselective dihydroxylation of a protected homoallylic alcoholGeneration of stereodefined lactone cores for Plakortone D acs.org
Asymmetric EpoxidationDouble epoxidation to form a vicinal syn-diepoxideCreation of four stereocenters in the synthesis of Plakortone Q jst.go.jp

Mechanistic Investigations of Plakortone C S Biological Activities

Modulation of Cellular Proliferation in Neoplastic Cell Lines

Plakortone C, a polyketide natural product, has been the subject of investigations into its potential as an anticancer agent. Studies have explored its effects on various cancer cell lines, revealing a degree of selective cytotoxicity. The following sections detail the findings related to its influence on specific neoplastic cell lines.

Investigation of this compound's Influence on Human Colon Cancer Cells (e.g., HCT-116)

Research has demonstrated that certain polyketides, structurally related to this compound, exhibit selective growth inhibitory activity against the human colon cancer cell line HCT-116. For instance, compounds 6 and 7, also derived from the sponge Plakortis sp., showed potent growth inhibitory effects on HCT-116 cells with IC50 values of 7.2 ± 1.1 μM and 7.4 ± 1.7 μM, respectively. nih.gov In another study, the same compounds displayed IC50 values of 8.3 ± 2.4 μM and 8.4 ± 2.3 μM against HCT-116 cells, comparable to the positive control, adriamycin (IC50 4.1 μM). nih.govnih.gov The cytotoxicity of these related compounds suggests a potential mechanism of action that could be shared with this compound, warranting further direct investigation. The HCT-116 cell line is a well-established model for studying colorectal cancer, and its response to these compounds highlights a potential avenue for therapeutic development. biomolther.orgmdpi.comnih.gov

Table 1: Cytotoxic Activity of this compound-related Compounds against HCT-116 Cells

Compound IC50 (μM) Source
Compound 6 7.2 ± 1.1 nih.gov
Compound 7 7.4 ± 1.7 nih.gov
Compound 6 8.3 ± 2.4 nih.govnih.gov
Compound 7 8.4 ± 2.3 nih.govnih.gov
Adriamycin (Control) 4.1 nih.govnih.gov

Analysis of Effects on Breast Cancer Cells (e.g., MCF-7)

The MCF-7 human breast cancer cell line has also been utilized to assess the antiproliferative effects of compounds related to this compound. culturecollections.org.uk Compound 6, a related polyketide, demonstrated activity against MCF-7 cells. nih.gov Another related compound, compound 3, displayed weak activity against this cell line. nih.gov The MCF-7 cell line is a valuable tool in breast cancer research due to its expression of estrogen receptors, which allows for the study of hormone-dependent cancer progression. culturecollections.org.uk The differential activity of these compounds against MCF-7 cells suggests that specific structural features may be crucial for potent cytotoxic effects. Further studies are needed to elucidate the precise mechanisms by which these compounds, and by extension this compound, might inhibit the growth of breast cancer cells.

Studies on Erythroleukemia Cell Lines (e.g., K562)

The K562 human erythroleukemia cell line has been employed to evaluate the cytotoxic potential of this compound-related compounds. viamedica.pl Both compounds 6 and 7, which are structurally similar to this compound, showed selective activity against K562 cells. nih.gov Additionally, compound 3 exhibited weak activity against this cell line. nih.gov The K562 cell line is a staple in leukemia research, often used to screen for potential therapeutic agents. researchgate.netsioc-journal.cnscience.gov The observed activity of related compounds against K562 cells suggests that this compound may also possess anti-leukemic properties, a hypothesis that requires direct experimental validation.

Comparative Analysis of Structural Features and Anti-proliferative Effects (Structure-Activity Relationships)

The structure-activity relationship (SAR) of this compound and related polyketides is a critical area of investigation for understanding their antiproliferative effects. The varied activities of compounds 3, 6, and 7 against different cancer cell lines indicate that specific structural motifs are key determinants of cytotoxicity. nih.gov For instance, the presence and nature of peroxide and lactone functionalities, common in this class of compounds, are thought to play a significant role in their biological activity. nih.gov The development of synthetic analogs and the comparison of their activities can help to pinpoint the exact pharmacophore responsible for the antiproliferative effects. rsc.orgmdpi.comconicet.gov.ar Such studies are essential for the rational design of more potent and selective anticancer agents based on the this compound scaffold. nih.gov

Investigations into this compound's Anti-Parasitic Effects (e.g., Antiplasmodial Activity)

Beyond its potential anticancer properties, the class of compounds to which this compound belongs has shown promise in combating parasitic diseases, particularly malaria. The antiplasmodial activity of related marine natural products has been a subject of interest. For example, plakortin and dihydroplakortin, simple 1,2-dioxanes, are believed to exert their antimalarial action through the interaction of their endoperoxide bond with iron (II) from heme, leading to the formation of toxic radical species that are detrimental to the parasite. researchgate.net Plakortinic acids C and D, other related endoperoxide polyketides, have demonstrated in vitro antiplasmodial activity against Plasmodium berghei. nih.gov The endoperoxide moiety, a key structural feature in many of these compounds, is considered crucial for their antiplasmodial effects, drawing parallels to the mechanism of the well-known antimalarial drug, artemisinin. msptm.orgnih.gov These findings suggest that this compound, if it contains a similar peroxide structure, may also exhibit antiplasmodial activity through a comparable mechanism.

Exploration of Other Reported Cellular Modulations (if any, focusing on mechanism, not general activity)

While the primary focus of research on this compound and its analogs has been on their antiproliferative and anti-parasitic activities, other cellular modulations may exist. The mechanisms underlying these activities often involve fundamental cellular processes. For instance, the induction of apoptosis (programmed cell death) is a common mechanism for anticancer agents. nih.govdovepress.com Oligomycins, which share some structural similarities with polyketides, have been shown to induce G1-phase cell cycle arrest in cancer cells by attenuating the expression of Cyclin D1 and PCNA through the β-catenin signaling pathway. nih.gov It is plausible that this compound could modulate similar pathways. However, specific mechanistic studies on other cellular effects of this compound are not extensively reported in the current literature. Future research could explore its impact on processes such as cell signaling, gene expression, and other cellular pathways to provide a more comprehensive understanding of its biological profile.

Potential for Peroxisome Proliferator-Activated Receptor (PPAR) Modulation by Related Plakortones

While direct studies on this compound's interaction with Peroxisome Proliferator-Activated Receptors (PPARs) are not extensively documented, research into related polyketides isolated from the marine sponge Plakortis simplex has revealed significant PPAR-modulating activity. acs.orgfigshare.com These findings suggest a potential mechanistic pathway for compounds within the broader plakortone family.

Investigations into a collection of fifteen polyketides from a Chinese specimen of Plakortis simplex led to the identification of two compounds with notable effects on PPARs. acs.org Plakdiepoxide, the first polyketide discovered to contain a vicinal diepoxide, was identified as a potent and selective modulator of PPAR-gamma (PPAR-γ). acs.orgfigshare.comresearchgate.net In the same study, a diunsaturated C12 fatty acid named monotriajaponide was found to be an activator of both PPAR-alpha (PPAR-α) and PPAR-gamma (PPAR-γ). acs.orgfigshare.com This dual-agonist activity is of significant interest in the context of metabolic disorder research. acs.org The discovery of these PPAR-modulating activities in compounds sourced from the same genus as this compound underscores a potential area for future investigation into its own biological activity. acs.orgfigshare.com

Table 1: PPAR Modulation by Polyketides from Plakortis simplex

Compound Type of Activity Target Receptor(s) Source
Plakdiepoxide Potent and selective modulator PPAR-γ acs.org, figshare.com

Activation of Cardiac Sarcoplasmic Reticulum Ca2+-Pumping ATPase by Plakortone Analogs

This compound is a member of a family of natural products, the plakortones, that have been identified as a novel class of activators for the cardiac sarcoplasmic reticulum (SR) Ca2+-pumping ATPase, also known as SERCA. researchgate.netacs.org Plakortones A, B, C, and D, all isolated from the sponge Plakortis halichondrioides, were found to be active in stimulating this enzyme at micromolar concentrations. researchgate.netnih.gov The activation of SERCA is a mechanism of interest for its potential to correct abnormalities in cardiac muscle relaxation. acs.org

The shared activity among these analogs suggests that the central furanolactone core structure is a key requirement for their biological function. acs.org It has been hypothesized that this core is necessary for activity, while the hydrophobic side "tail" of the molecule can be varied, potentially influencing the potency and efficacy of the activation. acs.org This has spurred interest in synthetic routes that allow for the rapid creation of various plakortone analogs to explore this structure-activity relationship further. acs.org Plakortones A-G are polyketides with a lactone fragment that are recognized for their activating effect on cardiac SR-Ca2+-pumping ATPase. researchgate.net Specifically, plakortones A-D are noted as potent activators of this enzyme, suggesting they could serve as new leads for therapeutic agents targeting heart conditions. collectionscanada.gc.ca

Table 2: Plakortone Analogs and their Activity on Cardiac SR-Ca2+-Pumping ATPase

Compound Source Organism Documented Activity Source
Plakortone A Plakortis halichondrioides Activator of cardiac SR-Ca2+-pumping ATPase researchgate.net, acs.org
Plakortone B P. halichondrioides, P. simplex Activator of cardiac SR-Ca2+-pumping ATPase researchgate.net, acs.org
This compound P. halichondrioides, P. simplex Activator of cardiac SR-Ca2+-pumping ATPase researchgate.net

Molecular Target Identification and Ligand Receptor Interactions of Plakortone C

Computational Approaches to Target Prediction and Ligand Docking

Computational methods are pivotal in modern drug discovery for predicting the biological targets of novel compounds and elucidating their binding mechanisms. ijcai.orgchimia.ch These in silico techniques offer a rapid and cost-effective means to generate hypotheses for further experimental validation. ijcai.org

For a compound like Plakortone C, computational target prediction would typically involve a multi-step process that leverages both ligand-based and structure-based approaches. mdpi.com Ligand-based methods rely on the principle of molecular similarity, where the structure of this compound would be compared against databases of compounds with known biological activities. chimia.ch Techniques such as 2D chemical similarity searches and 3D shape and pharmacophore comparisons can identify known proteins that are likely to interact with this compound based on shared structural features with known ligands. chimia.chmdpi.com

Once potential targets are identified, molecular docking simulations can be employed to predict the binding conformation and affinity of this compound to these protein targets. mjpms.in This process involves generating a three-dimensional model of this compound and computationally placing it into the binding site of a target protein. mjpms.in Scoring functions are then used to estimate the binding energy, providing a quantitative measure of the interaction strength. mjpms.in For instance, in silico studies on other natural products have successfully used molecular docking to predict interactions with various protein targets, such as enzymes and receptors. scielo.org.mxjppres.com These studies help in understanding the binding mode and the key amino acid residues involved in the interaction. scielo.org.mx

While general computational approaches are well-established, specific molecular docking studies and comprehensive target prediction analyses for this compound are not detailed in the available literature. Such studies would be instrumental in hypothesizing its mechanism of action.

Biochemical Assays for Molecular Target Validation

Following computational predictions, biochemical assays are essential for the experimental validation of putative molecular targets. nih.gov These assays provide direct evidence of a compound's effect on the activity of a specific protein, such as an enzyme or receptor. ldorganisation.comgithub.io

For this compound, a variety of biochemical assays could be employed depending on the nature of the predicted target. If a specific enzyme is predicted as a target, enzyme inhibition assays would be conducted. These assays measure the ability of this compound to reduce the catalytic activity of the enzyme. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. numberanalytics.com

If a receptor is the predicted target, ligand binding assays would be performed to determine the affinity of this compound for the receptor. These assays often use a radiolabeled or fluorescently tagged version of a known ligand to compete with this compound for binding to the receptor. The binding affinity is expressed as the inhibition constant (Ki) or the dissociation constant (Kd). numberanalytics.com

While the broader family of plakortones has shown biological activities, such as cytotoxicity against cancer cell lines, specific biochemical assay data validating the molecular targets of this compound are not available in the reviewed literature. collectionscanada.gc.camdpi.com

Advanced Methodologies for Direct Target Identification (e.g., Photoaffinity Labeling, Proteomics)

In cases where computational predictions are not available or to uncover novel targets, advanced experimental methodologies can be used for the direct and unbiased identification of a compound's molecular targets within a complex biological system. mdpi.comnih.gov

Photoaffinity Labeling (PAL) is a powerful technique that involves chemically modifying the compound of interest, such as this compound, to include a photoreactive group and a reporter tag. nih.govu-tokyo.ac.jp The modified compound, or probe, is introduced to cells or cell lysates. Upon exposure to UV light, the photoreactive group forms a covalent bond with the interacting protein target. nih.govresearchgate.net The reporter tag, often biotin, is then used to enrich the covalently-linked protein-probe complexes for subsequent identification by mass spectrometry. researchgate.net This method allows for the identification of direct binding partners in a physiological context. nih.govresearchgate.net The design of the photoaffinity probe is critical to ensure that its binding to the target is not significantly altered. nih.gov

Chemical Proteomics encompasses a range of techniques that utilize mass spectrometry to identify protein targets of small molecules on a proteome-wide scale. mdpi.comeuropeanreview.org Methods like affinity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can be used to identify the targets of this compound. mdpi.com In a typical workflow, a derivative of this compound might be immobilized on a solid support to "pull down" its binding partners from a cell lysate. researchgate.net Competitive binding experiments, where the lysate is pre-incubated with the free compound, are used to distinguish specific from non-specific binders. mdpi.com Another approach is thermal proteome profiling (TPP), which measures the change in the thermal stability of proteins upon ligand binding. researchgate.neteuropeanreview.org

There is no specific literature detailing the application of photoaffinity labeling or proteomics to identify the molecular targets of this compound.

Analysis of Molecular Interactions and Binding Affinities

A thorough understanding of the interaction between a ligand and its receptor requires a detailed analysis of the molecular forces driving the binding and a quantification of the binding affinity. nih.gov

The analysis of molecular interactions involves identifying the specific non-covalent interactions between the ligand and the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net Computational docking studies can provide initial models of these interactions, which can then be validated and refined by experimental techniques such as X-ray crystallography of the ligand-protein complex. mjpms.in

Binding affinity is a measure of the strength of the interaction between the ligand and its target. numberanalytics.com It is a critical parameter in drug discovery as it often correlates with the potency of the compound. Binding affinity is typically determined experimentally using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various spectroscopic methods that detect changes upon binding. numberanalytics.com The binding affinity is quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger binding affinity. numberanalytics.com

Detailed studies on the specific molecular interactions and experimentally determined binding affinities of this compound with any biological target are not currently available in the scientific literature.

Chemical Derivatization and Structure Activity Relationship Sar Studies of Plakortone C Analogs

Design and Synthesis of Semi-Synthetic Plakortone C Derivatives

The synthesis of this compound and its derivatives is a complex challenge due to its sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one core and multiple stereocenters. The total synthesis of this compound has been achieved, which also settled its constitutional and stereochemical features. researchgate.netacs.org A key step in the synthesis involves a palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade of an appropriate ene-1,3-diol to construct the characteristic furanolactone core. researchgate.netacs.org

The synthesis of this compound began with (R)-(+)-3-hydroxy-2-methylpropionate. acs.org A derived iodide was used to alkylate the enolate of a butyramide (B146194) generated from (1S,2S)-(+)-pseudoephedrine. acs.org The resulting primary alcohol was then converted through standard procedures to a key enediol intermediate. acs.org This intermediate, upon treatment with a palladium(II) catalyst, yielded two separable plakortones, one of which was identical to natural this compound. acs.org Furthermore, mild hydrogenation of this synthetic this compound afforded Plakortone F, establishing the structure and absolute stereochemistry of both natural products. acs.org

While the total synthesis provides access to the natural product, the development of semi-synthetic derivatives often involves modifying the side chain or the bicyclic core of related natural products. For instance, the conversion of Plakortide E, a related marine natural product, to Plakortone B has been demonstrated through an intramolecular oxa-Michael addition/lactonization cascade reaction. nih.gov This approach, in principle, allows for the generation of a series of Plakortone B isomers and potentially other analogs if different starting materials or reaction conditions are employed. nih.gov The synthesis of analogs with modified side chains is crucial for SAR studies, and methods like the modified Julia coupling have been used to attach different side chains to the lactone core. acs.orguq.edu.au

The synthesis of various Plakortone isomers has been instrumental in determining the absolute configuration of the natural products by comparing their spectroscopic data and specific rotation. nih.gov For example, the synthesis of all four possible isomers of Plakortone B led to the unambiguous assignment of its absolute configuration as (3S,4S,6R,10R). nih.gov

Table 1: Synthetic Approaches to Plakortone Analogs

Precursor/IntermediateKey ReactionResulting Compound(s)Reference
(R)-(+)-3-hydroxy-2-methylpropionatePalladium(II)-mediated cascadeThis compound acs.org
Synthetic this compoundMild HydrogenationPlakortone F acs.org
Plakortide E methyl ester isomersIntramolecular oxa-Michael addition/lactonizationPlakortone B and its isomers nih.gov
Enediol with chiral side chainModified Julia couplingPlakortone D acs.orguq.edu.au

Systematic Structural Modifications to Elucidate Pharmacophoric Elements

Systematic structural modifications are essential to identify the pharmacophoric elements of a molecule—the key features responsible for its biological activity. For the Plakortone family, these studies have begun to shed light on the importance of the bicyclic lactone core, the side chain, and the stereochemistry.

The 2,6-dioxabicyclo[3.3.0]octan-3-one moiety is a defining feature of the plakortones and is considered a crucial part of the pharmacophore. researchgate.net However, studies on related polyketide lactones have shown that modifications to this core can significantly impact activity. For example, in some series of marine natural products, acetal (B89532) derivatives showed stronger inhibitory activities than their lactone counterparts. nih.gov This suggests that while the core is important, its specific chemical nature can be tuned.

The side chain plays a critical role in the biological activity of Plakortone analogs. SAR studies on related endoperoxides have demonstrated that the "western" alkyl side chain is critical for antimalarial activity. researchgate.net In studies of other marine polyketides, the nature of the side chain has been shown to drastically affect cytotoxicity. For instance, Plakortin, which has a double bond in its side chain, is significantly more cytotoxic than its 9,10-dihydro derivative. researchgate.net

The cytotoxicity of endoperoxide derivatives from Plakortis halichondrioides has been shown to be related to the peroxide function and the chemical properties of the acid group versus the ester group, with the acidic forms exhibiting more potent cytotoxicity. nih.gov This highlights the importance of the terminal functional group on the side chain.

Stereochemistry is another critical factor influencing the biological activity. The synthesis of different stereoisomers of Plakortone B revealed that the specific 3D arrangement of atoms is crucial. nih.gov In other classes of natural products, it has been shown that the spatial orientation of substituents, such as a methyl group, can be the deciding factor between an active and an inactive compound. nih.gov

Table 2: Impact of Structural Modifications on Biological Activity of Plakortone Analogs and Related Compounds

Compound ClassStructural ModificationEffect on ActivityReference
PlakortinReduction of side-chain double bondDecreased cytotoxicity researchgate.net
Endoperoxide Acids vs. EstersCarboxylic acid vs. Methyl esterAcids showed more potent cytotoxicity nih.gov
HyattellactonesChange in stereochemistry at C-24(24S)-isomers were inactive nih.gov
ManadoperoxidesModification of the dioxane ring conformationAltered antiprotozoal activity rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A robust QSAR model can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogs. mdpi.com

While extensive QSAR studies specifically focused on a large series of this compound analogs are not widely available in the public literature, the principles of QSAR are highly applicable to this class of compounds. A typical 3D-QSAR study involves aligning a set of active molecules and using statistical methods like Partial Least Squares (PLS) to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activities. mdpi.com

For a QSAR study on this compound analogs, one would need a dataset of derivatives with varying structural features and their corresponding measured biological activities (e.g., IC50 values for cytotoxicity). The process would involve:

Data Set Preparation: A series of this compound analogs with modifications at the side chain and/or the lactone core would be synthesized and their biological activity evaluated.

Molecular Modeling: The 3D structures of these analogs would be generated and optimized using computational chemistry methods.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.

Model Development: Statistical methods would be used to develop a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Although specific QSAR models for this compound are not detailed in the reviewed literature, QSAR studies on other natural products, such as biflavones and chalcones, have successfully identified key structural features for their antioxidant and anticancer activities, respectively. mdpi.commdpi.com These studies demonstrate the potential of QSAR to guide the design of more effective this compound derivatives.

Conformational Analysis and its Impact on Biological Activity

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule, which is crucial for its interaction with biological targets. mdpi-res.commdpi.com

For flexible molecules like this compound, which has a side chain that can adopt multiple orientations, understanding the bioactive conformation is key. Computational methods, such as molecular mechanics and density functional theory (DFT), are often used to explore the conformational space of a molecule and identify low-energy conformers. mdpi-res.commdpi.com These computational predictions can be complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data, which provides information about the proximity of protons in space. mdpi.comresearchgate.net

For example, the configuration of the stereogenic carbons in the dioxane ring of some endoperoxides has been shown to be critical for their antimalarial activity, likely because it affects the bioactive conformation of the ring. researchgate.net Similarly, for the Hyattellactones, the spatial orientation of a methyl group at C-24 determines their ability to inhibit PTP1B, highlighting the importance of a specific conformation for target binding. nih.gov

While detailed conformational analysis studies specifically for this compound and its direct impact on a specific biological target are not extensively documented in the available literature, the principles derived from related compounds strongly suggest that the molecule's conformational preferences are a critical determinant of its activity. Future studies combining synthesis of conformationally restricted analogs, NMR spectroscopy, and computational modeling will be essential to fully elucidate the bioactive conformation of this compound.

Future Directions in Plakortone C Research

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

The biogenesis of the plakortone series, including Plakortone C, is not yet fully understood and presents a significant area for future research. These compounds are polyketide metabolites, but the precise enzymatic steps that lead to the characteristic 2,6-dioxabicyclo[3.3.0]octan-3-one (furanolactone) core remain to be elucidated. rsc.orgacs.org

Current hypotheses suggest a complex pathway likely originating from a cyclic peroxide precursor. rsc.org Two plausible biosynthetic routes have been proposed:

Peroxide Reduction and Cyclization : One theory suggests that the furanolactone core may derive from the reductive cleavage of a 1,2-dioxolane, such as Plakortide E, to form a 1,3-diol intermediate, which then undergoes cyclization. rsc.orgunpaywall.org

Hydroperoxy-acid Cyclization : An alternative pathway may involve the cyclization of a 6-hydroperoxydienoic acid intermediate, formed through the stereospecific introduction of a hydroperoxy group into a polyketide precursor chain. scilit.com

Future investigations will need to focus on identifying and characterizing the specific enzymes involved, such as the polyketide synthases (PKSs), cyclases, and oxidoreductases. Unraveling these enzymatic mechanisms could not only illuminate the natural production of this compound but also provide enzymatic tools for novel biotechnological applications.

Proposed Biosynthetic Precursors for Plakortone Core Key Transformation Supporting Evidence/Hypothesis
Cyclic Peroxides (e.g., Plakortide E)Reductive cleavage to a diol, followed by oxa-Michael cyclization and lactonization. rsc.orgDemonstrated conversion of Plakortide E to Plakortone B in the laboratory. rsc.org
6-Hydroperoxydienoic AcidStereospecific introduction of a hydroperoxy group followed by cyclization. scilit.comProposed as a plausible alternative to a Diels-Alder cycloaddition pathway. scilit.com

Novel Synthetic Route Development and Chemoenzymatic Strategies

While the total synthesis of this compound has been successfully achieved, there is considerable room for the development of more efficient and innovative synthetic strategies. acs.org The established route features a palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade to construct the furanolactone core from an ene-1,3-diol intermediate. acs.orgacs.org

Future synthetic endeavors will likely focus on:

Exploring Alternative Precursors : Investigating different starting materials and synthetic intermediates, such as a potential route proceeding from Plakortone E. collectionscanada.gc.ca

Chemoenzymatic Synthesis : Integrating enzymatic reactions with traditional chemical synthesis to enhance stereoselectivity and efficiency. mdpi.com This could involve using enzymes like ketoreductases (KREDs) or Baeyer-Villager monooxygenases (BVMOs) to create key chiral centers with high precision, a strategy that has been successful for other complex natural products. mdpi.combeilstein-journals.org

The development of chemoenzymatic strategies is particularly promising, as it can leverage the high selectivity of enzymes to overcome difficult stereochemical challenges in a more sustainable manner. nih.govfrontiersin.org

Advanced Mechanistic Elucidation of Cellular and Molecular Effects

The plakortone family of compounds is known for a range of biological activities, but the specific molecular mechanisms of action for this compound are largely unknown. clockss.org Related compounds, such as Plakortone D, are potent activators of the sarcoplasmic reticulum Ca2+-pumping ATPase (SERCA), suggesting that this compound may also interact with ion transport systems or calcium homeostasis pathways. acs.orgclockss.org

Future research should employ advanced techniques to pinpoint how this compound exerts its effects at a cellular and molecular level. This could include:

Chemical Genetics : Using yeast deletion libraries to perform phenotypic profiling and identify genes and pathways affected by the compound. wgtn.ac.nz

Proteomics and Transcriptomics : Analyzing changes in protein and gene expression in cells treated with this compound to identify its downstream effects.

Cellular Imaging : Using advanced microscopy to visualize the compound's localization within the cell and its impact on cellular structures and processes.

Elucidating these mechanisms is crucial for understanding the compound's therapeutic potential and for guiding the design of more potent and selective analogs.

Discovery of Undiscovered Biological Targets and Pathways

While SERCA is a known target for some plakortones, the broad range of activities reported for this class—including cytotoxic, antimalarial, and antifungal properties—suggests that other biological targets exist. unpaywall.orgclockss.orgmdpi.com A key future direction is the identification of the specific molecular targets of this compound.

Target identification efforts could involve:

Affinity Chromatography : Immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates.

Computational Docking : Using computer models to predict interactions between this compound and known protein structures to generate hypotheses for testing.

Activity-Based Protein Profiling (ABPP) : Employing chemical probes based on the this compound structure to covalently label and identify its protein targets directly in a complex biological system.

Discovering novel targets and the pathways they modulate could open up entirely new avenues for therapeutic intervention, potentially for diseases ranging from cancer to infectious diseases. mdpi.com

Exploration of this compound's Role in Chemical Ecology

This compound is a secondary metabolite produced by marine sponges, and it likely plays a crucial role in the survival of the source organism. rsc.orgcoastalwiki.org In the field of chemical ecology, it is hypothesized that such compounds function as chemical defenses against predators, competitors, or pathogens. coastalwiki.org

The specific ecological role of this compound remains an unexplored frontier. Future research could investigate:

Antifeedant Properties : Testing the ability of this compound to deter feeding by common sponge predators.

Antifouling and Antimicrobial Activity : Assessing its effectiveness in preventing the settlement of marine larvae and the growth of marine bacteria and fungi, which compete for space and resources.

Allelopathic Interactions : Investigating whether the sponge releases this compound to inhibit the growth of nearby competing organisms, such as corals or other sponges.

Understanding the natural function of this compound will not only provide valuable insights into the complex chemical interactions within marine ecosystems but may also inspire new applications for the compound, for instance, as a natural antifouling agent.

Q & A

Q. What are the primary synthetic routes for Plakortone C, and how do their yields and stereochemical outcomes compare?

  • Methodological Answer : To evaluate synthetic routes, researchers should:
  • Review palladium-mediated carbonylation (e.g., PdCl₂/CuCl₂/NaOAc under CO gas, 75% yield ) and oxa-Michael cyclization (e.g., DBU/toluene reflux, 90% yield ).
  • Compare reaction conditions (temperature, catalysts) and stereochemical outcomes using NOESY correlations or Mosher’s method to confirm absolute configurations .
  • Tabulate yields, purity, and scalability (Table 1).

Q. Table 1: Synthesis Methods for this compound Derivatives

MethodConditionsYield (%)Stereochemical ControlReference
Pd-mediated carbonylationPdCl₂, CO, 23°C75Moderate
Oxa-Michael cyclizationDBU, toluene, reflux90High

Q. How is the bicyclic framework of this compound structurally elucidated using spectroscopic techniques?

  • Methodological Answer :
  • Employ NOESY to identify spatial proximities of protons (e.g., NOESY correlations in Scheme 32 ).
  • Use Mosher’s method for absolute configuration determination (applied to plakortolide L ).
  • Validate with X-ray crystallography or liposomal circular dichroism for complex stereocenters .

Q. What in vitro bioactivity assays are commonly used to assess this compound's biological activity?

  • Methodological Answer :
  • Cardiac activation assays : Measure calcium flux in cardiomyocytes (plakortones A–D are known activators ).
  • Antimicrobial testing : Use agar diffusion assays against marine pathogens.
  • Enzyme inhibition studies : Target peroxidases or cycloxygenases, given its peroxide-derived structure .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical assignments of this compound derivatives across studies?

  • Methodological Answer :
  • Reconcile discrepancies by cross-validating X-ray data , electronic circular dichroism (ECD) , and Mosher’s ester analysis (e.g., plakortolide L vs. plakortone L ).
  • Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Publish supporting information with raw spectral data for peer validation .

Q. How can researchers resolve discrepancies in reported synthesis yields of this compound analogs?

  • Methodological Answer :
  • Analyze reaction scalability : Small-scale vs. preparative conditions (e.g., FeCl₂-mediated "chloro-Fenton" reactions may vary in efficiency ).
  • Control oxygen exposure : Peroxide bonds are sensitive to oxidation, affecting yield .
  • Standardize purification protocols (e.g., HPLC vs. column chromatography) and report detailed procedural steps .

Q. What computational methods validate this compound's proposed biosynthetic pathways?

  • Methodological Answer :
  • Simulate oxidative cyclization steps using molecular dynamics software (e.g., Gaussian or ORCA ).
  • Compare isotopic labeling patterns with predicted intermediates (e.g., ¹³C-labeled acetate incorporation ).
  • Use retrobiosynthetic analysis to trace plausible pathways from plakinic acid I .

Q. How does the choice of catalyst influence byproduct formation in this compound synthesis?

  • Methodological Answer :
  • Test palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for selectivity in carbonylation (Scheme 35 ).
  • Monitor chloride byproducts (e.g., 126 in FeCl₂ reactions ) via LC-MS.
  • Optimize solvent systems (e.g., AcOH vs. CH₂Cl₂) to minimize side reactions .

Guidelines for Data Contradiction Analysis

  • Cross-disciplinary collaboration : Engage crystallographers, synthetic chemists, and computational biologists to resolve structural ambiguities .
  • Reproducibility checks : Replicate key experiments (e.g., oxa-Michael cyclization) under standardized conditions .
  • Meta-analysis : Compile synthesis data into open-access databases for trend identification (e.g., reaction yields vs. solvent polarity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.